molecular formula C43H23N3O7 B1617153 N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide CAS No. 6417-38-5

N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide

Cat. No.: B1617153
CAS No.: 6417-38-5
M. Wt: 693.7 g/mol
InChI Key: RBKKSNZUCBLXGH-UHFFFAOYSA-N
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Description

N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: is a complex organic compound with a unique structure that combines anthracene and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and quinoline derivatives, which undergo a series of condensation, oxidation, and amide formation reactions. The reaction conditions usually require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Studied for its potential anticancer and antimicrobial properties.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to DNA or proteins, disrupting their normal function and leading to cell death. The compound’s unique structure allows it to intercalate into DNA, inhibiting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other anthracene and quinoline derivatives, such as:

  • 9,10-anthraquinone
  • 1,4-diaminoanthraquinone
  • quinoline-2-carboxamide

Uniqueness

What sets N-[5-(Benzoylamino)-9,10-dioxoanthracen-1-yl]-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide apart is its combined anthracene and quinoline structure, which imparts unique chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.

Properties

CAS No.

6417-38-5

Molecular Formula

C43H23N3O7

Molecular Weight

693.7 g/mol

IUPAC Name

N-(5-benzamido-9,10-dioxoanthracen-1-yl)-5,8,14-trioxo-13H-anthra[1,2-b]quinoline-10-carboxamide

InChI

InChI=1S/C43H23N3O7/c47-37-23-10-4-5-11-24(23)39(49)35-27(37)17-18-28-36(35)44-30-19-16-22(20-29(30)38(28)48)43(53)46-32-15-7-13-26-34(32)41(51)25-12-6-14-31(33(25)40(26)50)45-42(52)21-8-2-1-3-9-21/h1-20H,(H,44,48)(H,45,52)(H,46,53)

InChI Key

RBKKSNZUCBLXGH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC6=C(C=C5)NC7=C(C6=O)C=CC8=C7C(=O)C9=CC=CC=C9C8=O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC6=C(C=C5)NC7=C(C6=O)C=CC8=C7C(=O)C9=CC=CC=C9C8=O

6417-38-5

Origin of Product

United States

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